Potassium (1-phenylvinyl)trifluoroborate

Übersicht

Beschreibung

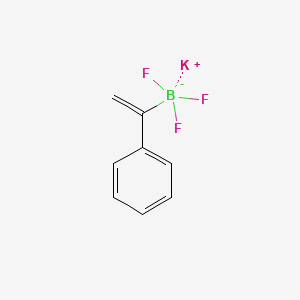

Potassium (1-phenylvinyl)trifluoroborate is an organoboron compound with the molecular formula C₈H₇BF₃K and a molecular weight of 210.0 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (1-phenylvinyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with boron trifluoride etherate, followed by treatment with potassium fluoride . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (1-phenylvinyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.

Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and provide a suitable reaction medium.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of potassium (1-phenylvinyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions , which are fundamental in the formation of carbon-carbon bonds. This compound acts as a vinylating agent, allowing for the synthesis of various vinyl-containing compounds from aryl halides and other electrophiles .

2.2 Stability Advantages

Compared to traditional boronic acids, potassium trifluoroborates exhibit enhanced stability under oxidative conditions, making them suitable for a range of synthetic transformations without degradation . This stability allows for the use of these reagents in diverse environments, including those involving moisture and air.

Case Studies

3.1 Polymer Synthesis

In recent studies, this compound has been utilized in the synthesis of polymers through palladium-catalyzed reactions. For example, it has been employed in the development of conjugated polymers that exhibit desirable electronic properties for applications in organic electronics and photovoltaic devices .

3.2 Photonic Crystals

The compound has also shown potential in the synthesis of photonic crystals , which are materials engineered to manipulate light. By incorporating this compound into polymer matrices, researchers have developed structures that can control light propagation, paving the way for advancements in optical technologies .

Reactivity and Mechanistic Insights

The reactivity of this compound is attributed to its ability to form stable intermediates during cross-coupling reactions. The boron atom's tetracoordination allows for effective participation in nucleophilic attacks on electrophilic partners, facilitating the formation of C–C bonds .

Comparative Analysis with Other Organoboron Compounds

| Property | This compound | Boronic Acids |

|---|---|---|

| Stability | High under air/moisture | Lower |

| Reactivity | Effective in cross-coupling | Variable |

| Applications | Vinylation, polymer synthesis | Broad range |

Wirkmechanismus

The mechanism of action of potassium (1-phenylvinyl)trifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Potassium vinyltrifluoroborate: Similar in structure but lacks the phenyl group.

Potassium allyltrifluoroborate: Contains an allyl group instead of a phenylvinyl group.

Potassium isopropenyltrifluoroborate: Features an isopropenyl group in place of the phenylvinyl group.

Uniqueness

Potassium (1-phenylvinyl)trifluoroborate is unique due to its phenylvinyl group, which provides distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific cross-coupling reactions and applications in organic synthesis .

Biologische Aktivität

Potassium (1-phenylvinyl)trifluoroborate is an organoboron compound that has gained attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a range of biochemical processes, influencing cellular functions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in research and medicine.

- Molecular Formula : C₈H₇BF₃K

- Molecular Weight : 210.0 g/mol

- CAS Number : 852626-70-1

This compound is characterized by its stability under various conditions, which makes it suitable for use in laboratory settings. It is particularly noted for its role as a vinylating agent in palladium-catalyzed reactions.

Target Interactions

This compound acts primarily as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Its mechanism involves:

- Formation of Boron-Carbon Bonds : The trifluoroborate group enhances reactivity, allowing for efficient coupling with organic substrates.

- Enzyme Modulation : It interacts with specific enzymes and proteins, potentially inhibiting or activating their functions, which can lead to changes in gene expression and metabolic processes .

Biochemical Pathways

This compound influences several biochemical pathways:

- Cell Signaling : It modulates pathways related to cellular signaling, impacting gene expression and protein activity.

- Metabolic Flux : The compound can alter metabolic pathways by affecting enzyme activities crucial for various biosynthetic processes.

Cellular Effects

In laboratory studies, this compound has demonstrated a range of cellular effects:

- Influence on Cell Viability : At lower concentrations, it facilitates biochemical reactions without significant toxicity; however, higher doses may lead to adverse effects on cell health.

- Temporal Stability : The compound remains stable over time under standard laboratory conditions, making it suitable for prolonged experiments .

Research Applications

This compound has diverse applications across several scientific domains:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can selectively inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic applications.

- Synthetic Utility Demonstration : In one study, this compound was utilized to synthesize aryl vinyl ketones through carbonylative cross-coupling with aryl iodides, demonstrating its effectiveness in forming complex structures relevant to drug development .

- Toxicity Assessments : Animal model studies have shown that dosage optimization is crucial; lower doses promote beneficial biochemical reactions while higher doses may induce toxicity, underscoring the need for careful application in therapeutic contexts .

Eigenschaften

IUPAC Name |

potassium;trifluoro(1-phenylethenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-6H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIUZJSRPCZKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718662 | |

| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852626-70-1 | |

| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.